4-(Trifluoromethoxy)phenylboronic acid
Overview
Description
4-(Trifluoromethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C7H6BF3O3 . It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a boronic acid group.
Mechanism of Action
Target of Action
4-(Trifluoromethoxy)phenylboronic acid is a biochemical reagent . It is primarily used in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two organic groups, one attached to boron and the other to palladium . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound is a crystalline powder and is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . Additionally, the compound has been found to have moderate antimicrobial activity against Candida albicans .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The compound is stable under normal conditions , but its reactivity may be influenced by the presence of other chemicals in the environment. For example, the Suzuki-Miyaura coupling reaction requires the presence of a palladium catalyst .
Biochemical Analysis
Biochemical Properties
Cellular Effects
For instance, they can inhibit serine proteases, a group of enzymes that play key roles in digestion, immune response, and blood clotting .
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry for the synthesis of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
It is known that boronic acids can form stable covalent bonds with proteins, which could potentially lead to long-term effects on cellular function .
Subcellular Localization
Given its ability to cross cell membranes, it could potentially localize to various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)phenylboronic acid typically involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with triisopropyl borate in the presence of a base such as butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures. After the reaction, the mixture is treated with hydrochloric acid to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically isolated by crystallization and purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds. This compound can also participate in oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a halide (e.g., bromobenzene) in a solvent like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Anilines: Formed through substitution reactions.
Scientific Research Applications
4-(Trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Comparison: 4-(Trifluoromethoxy)phenylboronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and influences its reactivity. Compared to 4-(Trifluoromethyl)phenylboronic acid, the trifluoromethoxy group is more electron-withdrawing, which can affect the acidity and stability of the compound. The presence of the methoxy group in 4-Methoxyphenylboronic acid makes it less electron-withdrawing compared to the trifluoromethoxy group, resulting in different reactivity patterns .
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFUOCSQCYFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370275 | |
Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139301-27-2 | |
Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [4-[(Trifluoromethyl)oxy]phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(trifluoromethoxy)phenylboronic acid in the synthesis of Erismodegib?
A1: this compound serves as a crucial building block in the synthesis of Erismodegib, a Hedgehog pathway inhibitor used in cancer treatment []. It undergoes a Suzuki coupling reaction with methyl 3-bromo-2-methylbenzoate to form methyl-4'-(trifluormethoxy) biphenyl-3-carboxylate. This intermediate is then coupled with 3-amino-6-(2’,6'-dimethylmorpholino)pyridine to yield the final Erismodegib molecule.
Q2: Can this compound be used in continuous flow reactions?
A2: While not directly demonstrated in the provided research, the use of this compound in continuous flow reactions is plausible. The first article describes a continuous-flow photo-bromination system using N-bromosuccinimide for synthesizing various brominated compounds []. This system, featuring controlled light intensity, wavelength, and temperature, could potentially be adapted for Suzuki coupling reactions involving this compound, offering advantages like enhanced reaction control and scalability for chemical manufacturing.
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